molecular formula C15H19N3O4S B11927237 ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B11927237
M. Wt: 337.4 g/mol
InChI Key: ZGCZLGOVLRVVGN-XQHKEYJVSA-N
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Description

((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic compound with a unique structure that includes a tetrahydrofuro[3,4-d][1,3]dioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol typically involves multiple stepsThe final step involves the addition of the methylthio group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

It can be used to study enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its unique chemical properties .

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is unique due to its combination of a tetrahydrofuro[3,4-d][1,3]dioxol ring system with a pyrrolo[2,1-f][1,2,4]triazin-7-yl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

[(3aS,4S,6R,6aR)-2,2-dimethyl-4-(4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-7-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C15H19N3O4S/c1-15(2)21-12-10(6-19)20-11(13(12)22-15)8-4-5-9-14(23-3)16-7-17-18(8)9/h4-5,7,10-13,19H,6H2,1-3H3/t10-,11+,12-,13+/m1/s1

InChI Key

ZGCZLGOVLRVVGN-XQHKEYJVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)C3=CC=C4N3N=CN=C4SC)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)C3=CC=C4N3N=CN=C4SC)CO)C

Origin of Product

United States

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